1-Benzyl-1-methyl-3-pyridin-3-ylthiourea
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Overview
Description
1-Benzyl-1-methyl-3-pyridin-3-ylthiourea is an organic compound characterized by the presence of a thiourea group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-methyl-3-pyridin-3-ylthiourea can be synthesized through the reaction of 1-benzyl-1-methyl-3-pyridin-3-ylamine with thiocyanate compounds under acidic conditions. The reaction typically involves the following steps:
Formation of the Amine: The starting material, 1-benzyl-1-methyl-3-pyridin-3-ylamine, is prepared through the alkylation of 3-aminopyridine with benzyl chloride and methyl iodide.
Thiourea Formation: The amine is then reacted with ammonium thiocyanate in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing crystallization and recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-methyl-3-pyridin-3-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
1-Benzyl-1-methyl-3-pyridin-3-ylthiourea has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-benzyl-1-methyl-3-pyridin-3-ylthiourea exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Inhibition of enzyme activity through competitive or non-competitive binding, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-Benzyl-3-methyl-4-piperidone: Another compound with a benzyl group and a pyridine ring, but with different functional groups.
1-Benzyl-3-pyrrolidinone: Similar structure but with a pyrrolidine ring instead of a pyridine ring.
Uniqueness: 1-Benzyl-1-methyl-3-pyridin-3-ylthiourea is unique due to its specific thiourea group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H15N3S |
---|---|
Molecular Weight |
257.36 g/mol |
IUPAC Name |
1-benzyl-1-methyl-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C14H15N3S/c1-17(11-12-6-3-2-4-7-12)14(18)16-13-8-5-9-15-10-13/h2-10H,11H2,1H3,(H,16,18) |
InChI Key |
YLFAJUSVKHNKGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=S)NC2=CN=CC=C2 |
solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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